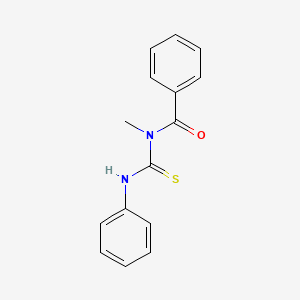
N-Methyl-N-(phenylcarbamothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(phenylcarbamothioyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a phenylcarbamothioyl group and a methyl group on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(phenylcarbamothioyl)benzamide typically involves the reaction of benzoyl chloride with N-methyl-N-phenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
化学反应分析
Types of Reactions
N-Methyl-N-(phenylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-Methyl-N-(phenylcarbamothioyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly against breast cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of N-Methyl-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its anticancer application, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
N-Methyl-N-(phenylcarbamothioyl)benzamide can be compared with other similar compounds, such as:
N-Phenylthiourea: Shares the thiourea group but lacks the benzamide moiety.
Benzamide: Lacks the phenylcarbamothioyl and methyl groups.
N-Methylbenzamide: Lacks the phenylcarbamothioyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in the individual components.
属性
CAS 编号 |
94398-08-0 |
|---|---|
分子式 |
C15H14N2OS |
分子量 |
270.4 g/mol |
IUPAC 名称 |
N-methyl-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H14N2OS/c1-17(14(18)12-8-4-2-5-9-12)15(19)16-13-10-6-3-7-11-13/h2-11H,1H3,(H,16,19) |
InChI 键 |
YLVSLBISEWJXIW-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)
![3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14356926.png)

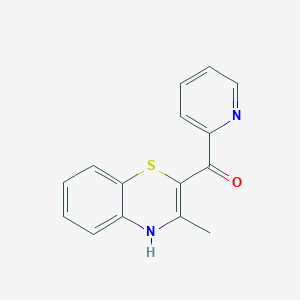
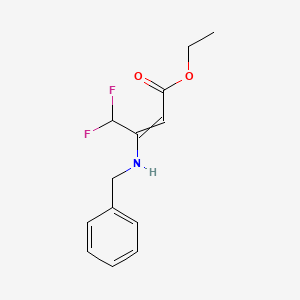
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

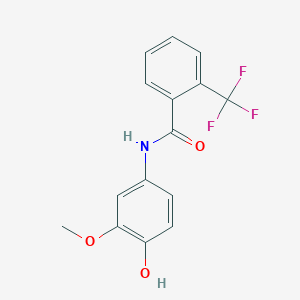
![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)
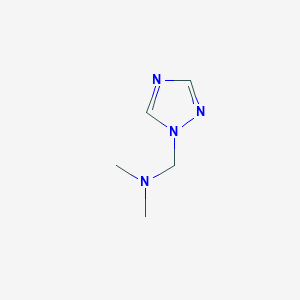
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
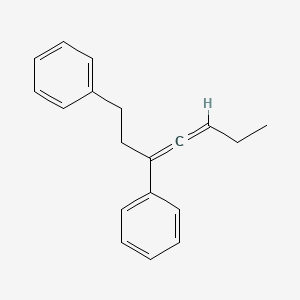
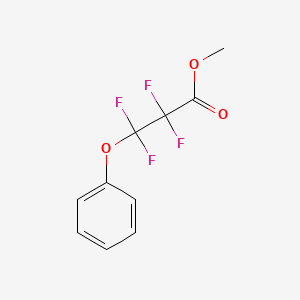
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
